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molecular formula C8H4ClF3N2 B084886 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile CAS No. 13600-48-1

2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile

Cat. No. B084886
M. Wt: 220.58 g/mol
InChI Key: LNJOJFNFYGSCCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206128B2

Procedure details

To a solution of 2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile (1 g, 4.5 mmol) in anhydrous methanol (20 mL) was added sodium methoxide (540 mg, 10 mmol). After stirring at room temperature for 2 hours, the resultant mixture was concentrated to give a residue. And the residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=1:1) to give 2-methoxy-6-methyl-4-(trifluoromethyl)nicotinonitrile (0.9 g, 92%). LRMS (M+H) m/z: calcd 216.05. found 216.
Quantity
1 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:9]=[C:8]([CH3:10])[CH:7]=[C:6]([C:11]([F:14])([F:13])[F:12])[C:3]=1[C:4]#[N:5].[CH3:15][O-:16].[Na+]>CO>[CH3:15][O:16][C:2]1[N:9]=[C:8]([CH3:10])[CH:7]=[C:6]([C:11]([F:14])([F:13])[F:12])[C:3]=1[C:4]#[N:5] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C#N)C(=CC(=N1)C)C(F)(F)F
Name
sodium methoxide
Quantity
540 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the resultant mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
And the residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=1:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=C(C#N)C(=CC(=N1)C)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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